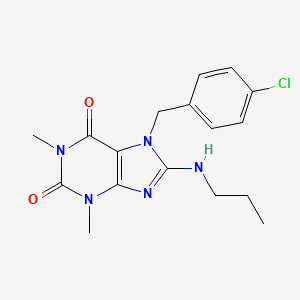

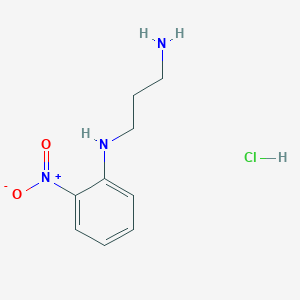

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione” is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine . This class of compounds has been explored for their antitubercular properties . The most potent derivative in this series was found to be N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The structure of these compounds involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, was found to have a MIC 90 value of 0.488 µM .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, with the addition of concentrated HCl . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Scientific Research Applications

Pharmacokinetics and Metabolism

- Metabolism and Excretion Dynamics : A study on the metabolism and excretion of 6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-ylamine, an HSP90 inhibitor which shares a structural resemblance with the compound , was conducted in rats and dogs. The study revealed that the compound was extensively metabolized and primarily excreted via feces/bile. The metabolic processes involved hydroxylation, O-demethylation, and glutathione conjugation, with significant implications for its pharmacokinetics in humans (Xu et al., 2013).

Diagnostic Applications

- Imaging Studies : Research involving N,N-dimethyl-2-(2-amino-4-methoxyphenylthio)benzylamine (DAPP) and N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine (DASB), compounds related to the query compound, utilized in positron emission tomography (PET) imaging to investigate the serotonin transporter in the human brain. These studies provide a framework for using chemically similar compounds in diagnostic imaging to study neurological conditions and receptor dynamics (Houle et al., 2000).

Therapeutic Research

- Leukemia Treatment : A study explored the efficacy of 2-chlorodeoxyadenosine, a compound with structural similarities to the query compound, in treating hairy-cell leukemia. Patients treated with this compound experienced significant remissions, indicating the potential therapeutic applications of similar purine nucleoside analogs in treating low-grade malignant disorders of lymphoid tissue (Piro et al., 1990).

Environmental and Exposure Research

- Exposure Assessment in Pregnancy : The exposure of pregnant women to various environmental phenols, including compounds related to the query compound, was assessed in a pilot study of the National Children's Study. The study aimed to understand the exposure levels of these chemicals in pregnant women and their potential health impacts, highlighting the importance of monitoring exposure to such compounds in vulnerable populations (Mortensen et al., 2014).

properties

IUPAC Name |

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFAEKIBCDUFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(5-bromopyridin-2-yl)morpholin-2-yl]acetate](/img/structure/B2879166.png)

![N-[(3-Methyloxetan-3-yl)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]prop-2-enamide](/img/structure/B2879173.png)

![5,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-3H-inden-1-one](/img/structure/B2879176.png)

![2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2879178.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2879179.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid](/img/structure/B2879186.png)

![6-Ethyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B2879187.png)